4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(2-pyridin-4-ylethylamino)methyl]benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.2ClH/c18-15(19)14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;;/h1-6,8-9,17H,7,10-11H2,(H,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXHWYLGHNRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC2=CC=NC=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride typically involves the following steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is first converted into a suitable intermediate, such as a benzoic acid chloride, through reaction with thionyl chloride.
Amine Coupling: The benzoic acid chloride is then reacted with 2-(pyridin-4-yl)ethylamine under basic conditions to form the desired amide linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid or pyridine moieties.
Reduction: Reduced forms of the benzoic acid or pyridine moieties.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
Chemical Properties and Structure
The compound 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride has a molecular formula of and a molecular weight of approximately 320.22 g/mol. Its structure includes a benzoic acid moiety linked to a pyridine ring through an ethylamine chain, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyridine-containing compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| This compound | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the growth of various cancer cell lines, including leukemia and central nervous system cancers . The mechanism of action often involves the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Inhibition Percentage (%) |
|---|---|
| MOLT-4 (Leukemia) | 84.19 |
| SF-295 (CNS Cancer) | 72.11 |
Coordination Chemistry
Recent studies have explored the use of this compound in coordination chemistry, particularly in synthesizing metal-organic frameworks (MOFs). The presence of both nitrogen and oxygen donor atoms allows for versatile coordination modes, which can lead to the formation of complex structures with potential applications in catalysis and drug delivery .
Case Studies
- Antimicrobial Study : A recent study focused on synthesizing pyridine derivatives and evaluating their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound showed promising antibacterial activity, suggesting potential for development into therapeutic agents .
- Anticancer Research : Another study assessed various derivatives for anticancer properties using multiple cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity, indicating that this compound could be a scaffold for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of benzoic acid derivatives with substituted amino-methyl groups. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Diversity: The target compound’s pyridin-4-yl ethylamino group provides a rigid, aromatic heterocycle, favoring π-π stacking or hydrogen bonding in molecular interactions. In contrast, the phenoxyethyl piperidine group in Eli Lilly’s compound (Entry 2) introduces a bulkier, flexible moiety, likely enhancing lipid solubility and membrane permeability . The dimethylaminopropyl-methylamino substituent (Entry 3) offers a highly basic, flexible chain, which may improve solubility in polar solvents but reduce target specificity compared to aromatic systems .
Molecular Weight and Solubility: The dihydrochloride salts (Entries 1 and 3) have higher aqueous solubility than non-ionic analogues. For example, the target compound’s molecular weight (329.22) is comparable to Entry 3 (329.27), but the pyridine ring may reduce lipophilicity compared to the dimethylamino group .
The target compound’s pyridine moiety may similarly target nicotinic or histamine receptors but lacks explicit evidence in the provided data .
Research Findings and Implications
Stability and Reactivity
- The dihydrochloride form of the target compound enhances stability under acidic conditions, a critical factor for oral drug delivery. This contrasts with the hydrochloride salt in Entry 2, which may exhibit pH-dependent solubility .
- The pyridine ring’s electron-deficient nature could make the target compound more reactive in nucleophilic environments compared to the electron-rich phenoxy group in Entry 2 .
Pharmacokinetic Considerations
- Compounds with piperidine or pyridine rings (Entries 1 and 2) may exhibit improved blood-brain barrier penetration due to moderate lipophilicity, whereas the dimethylamino group (Entry 3) could favor renal excretion .
Biological Activity
4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring, which is known for its role in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound based on diverse research findings.
- IUPAC Name : 4-({[2-(4-pyridinyl)ethyl]amino}methyl)benzoic acid dihydrochloride
- Molecular Formula : C15H16N2O2.2ClH
- Molecular Weight : 319.18 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Studies have indicated that compounds containing pyridine moieties can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. For instance, derivatives of benzoic acid have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- Anti-inflammatory Effects : Pyridine derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial for developing therapeutic agents for chronic inflammatory diseases.
- Antimicrobial Activity : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell death .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines (e.g., A431 and HT29). The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In a study assessing antimicrobial efficacy, the compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor size in xenograft models, supporting its potential use in cancer therapy .
Data Tables
Q & A
Q. What are the standard synthetic protocols for 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with coupling a pyridinyl-ethylamine derivative to a benzoic acid scaffold via reductive amination. Key intermediates are characterized using NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity. For example, the final dihydrochloride salt formation requires careful pH adjustment and recrystallization in anhydrous solvents .
Q. Which spectroscopic methods are critical for verifying the purity and structure of this compound?
- ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns on the pyridine and benzoic acid moieties.
- FTIR : Validates functional groups (e.g., carboxylic acid O-H stretch at ~2500-3000 cm⁻¹).
- HPLC with UV detection : Assesses purity (>95% is typical for research-grade material) .
Q. What preliminary biological screening models are used to evaluate its therapeutic potential?
Initial screens include:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa).
- Anti-inflammatory models (e.g., LPS-induced cytokine release in macrophages).
- Enzyme inhibition studies (e.g., kinases or proteases relevant to disease pathways) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like reductive amination. Molecular dynamics simulations model solvent effects, while machine learning tools analyze historical reaction data to recommend optimal temperatures, catalysts, or stoichiometry .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions may arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies include:
- Dose-response validation across multiple independent labs.
- Metabolite profiling (LC-MS) to rule out off-target effects.
- Structural analogs comparison to isolate pharmacophoric features (see Table 1) .
Table 1 : Structural analogs and their reported activities
| Compound | Modification | Activity |
|---|---|---|
| Target | Pyridine-ethylamine | Anticancer (IC₅₀: 5–10 µM) |
| Analog A | Methyl substitution | Enhanced solubility, reduced potency |
| Analog B | Trifluoromethyl group | Improved kinase selectivity |
Q. What methodologies assess the compound’s stability under physiological conditions?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies include:
- Scaffold hopping : Replace pyridine with other heterocycles (e.g., piperazine ).
- Side-chain modulation : Introduce polar groups (e.g., sulfonyl) to enhance blood-brain barrier penetration.
- Pharmacokinetic profiling : Use microsomal assays to correlate structural changes with metabolic half-life .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
- Cryo-EM/X-ray crystallography : Resolve binding modes with target proteins.
- Transcriptomics (RNA-seq) : Identify differentially expressed genes post-treatment.
- Chemical proteomics : Use click chemistry probes to map interactomes .
Methodological Considerations
Q. How should researchers design experiments to account for batch-to-batch variability?
Q. What statistical approaches are recommended for analyzing dose-dependent responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
